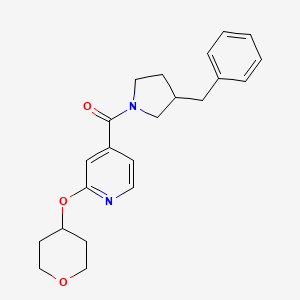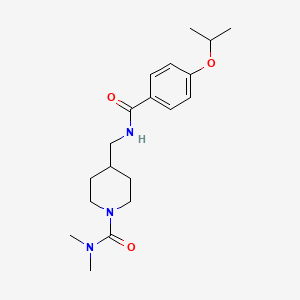![molecular formula C9H11F3N2 B2878879 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248198-82-3](/img/structure/B2878879.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as TFMPA, and it is an amino acid derivative that belongs to the class of pyridines. TFMPA has been studied extensively for its potential applications in the field of neuroscience and pharmacology.
作用机制
TFMPA acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. The blockade of the NMDA receptor by TFMPA results in the inhibition of calcium influx into the cell, which is required for synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
TFMPA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The blockade of the NMDA receptor by TFMPA results in the inhibition of long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory processes. TFMPA has also been shown to have neuroprotective effects by preventing excitotoxicity, which is a pathological process that results in neuronal death due to excessive activation of glutamate receptors.
实验室实验的优点和局限性
TFMPA has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. TFMPA is also relatively stable and can be easily synthesized in good yield. However, TFMPA has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, TFMPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well characterized.
未来方向
TFMPA has significant potential for future research in the field of neuroscience and pharmacology. Some possible future directions include:
1. Investigation of the pharmacokinetic and pharmacodynamic properties of TFMPA in vivo.
2. Characterization of the effects of TFMPA on behavior and cognition in animal models.
3. Development of more potent and selective NMDA receptor antagonists based on the structure of TFMPA.
4. Investigation of the therapeutic potential of TFMPA in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
5. Evaluation of the safety and tolerability of TFMPA in humans.
Conclusion:
In conclusion, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. It has significant potential for future research in the field of neuroscience and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMPA have been discussed in this paper. Further research is required to fully understand the potential of TFMPA as a pharmacological agent.
合成方法
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine involves the reaction of 2,4-difluoropyridine with (S)-prolinol in the presence of a catalyst. The reaction proceeds through a one-pot process, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
TFMPA has been studied for its potential applications in the field of neuroscience and pharmacology. It has been found to be a potent antagonist of the NMDA receptor, which is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. TFMPA has been shown to selectively block the NMDA receptor, without affecting other glutamate receptors, such as AMPA and kainate receptors. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
属性
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-4-7(2-3-14-8)9(10,11)12/h2-4,6H,5,13H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQKQAWRPJBBKJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
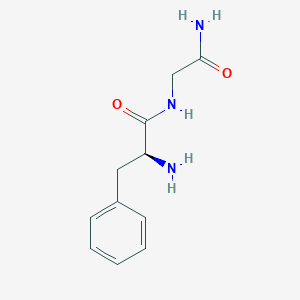
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878801.png)
![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2878803.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2878805.png)


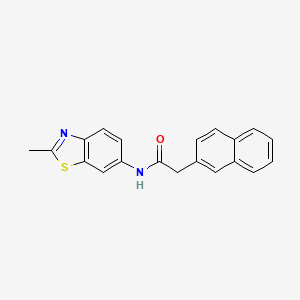
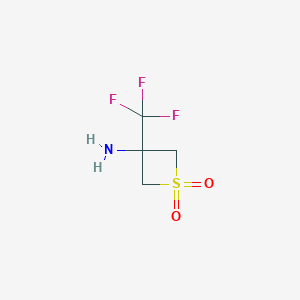
![6-Fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2878814.png)
